molecular formula C39H72O4S2 B14633419 Propane-1,3-diyl bis[8-(3-octylthiiran-2-yl)octanoate] CAS No. 54479-52-6

Propane-1,3-diyl bis[8-(3-octylthiiran-2-yl)octanoate]

Cat. No.: B14633419
CAS No.: 54479-52-6
M. Wt: 669.1 g/mol
InChI Key: CIVGLEHMNZIULS-UHFFFAOYSA-N
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Description

Propane-1,3-diyl bis[8-(3-octylthiiran-2-yl)octanoate] is a complex organic compound with a unique structure that includes thiirane and octanoate groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Propane-1,3-diyl bis[8-(3-octylthiiran-2-yl)octanoate] typically involves multi-step organic reactions. The process begins with the preparation of intermediate compounds, which are then subjected to specific reaction conditions to form the final product. Common reagents used in these reactions include octanoic acid, thiirane, and propane-1,3-diol. The reaction conditions often involve controlled temperatures and the use of catalysts to ensure the desired product is obtained with high purity.

Industrial Production Methods

In an industrial setting, the production of Propane-1,3-diyl bis[8-(3-octylthiiran-2-yl)octanoate] is scaled up using large reactors and continuous flow processes. This allows for the efficient production of the compound in large quantities. The industrial process also involves rigorous quality control measures to ensure the consistency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Propane-1,3-diyl bis[8-(3-octylthiiran-2-yl)octanoate] undergoes various chemical reactions, including:

    Oxidation: The thiirane groups can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to form simpler derivatives.

    Substitution: The octanoate groups can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product but often involve controlled temperatures and the use of solvents to facilitate the reactions.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives of the original compound

Scientific Research Applications

Propane-1,3-diyl bis[8-(3-octylthiiran-2-yl)octanoate] has several scientific research applications:

    Chemistry: It is used as a precursor in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential use in drug development and as a therapeutic agent.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Propane-1,3-diyl bis[8-(3-octylthiiran-2-yl)octanoate] involves its interaction with specific molecular targets and pathways. The thiirane groups are known to interact with biological molecules, potentially leading to the inhibition of certain enzymes or the disruption of cellular processes. The exact molecular targets and pathways involved are still under investigation, but the compound’s unique structure suggests it may have multiple modes of action.

Comparison with Similar Compounds

Similar Compounds

    3-(Octanoyloxy)propane-1,2-diyl bis(decanoate): This compound has a similar structure but with different functional groups.

    Decanoic acid, 1-[(1-oxooctyl)oxy]methyl]-1,2-ethanediyl ester: Another structurally related compound with distinct properties.

Uniqueness

Propane-1,3-diyl bis[8-(3-octylthiiran-2-yl)octanoate] is unique due to the presence of thiirane groups, which impart specific chemical reactivity and potential biological activity. This sets it apart from other similar compounds and makes it a valuable subject of study in various scientific fields.

Properties

CAS No.

54479-52-6

Molecular Formula

C39H72O4S2

Molecular Weight

669.1 g/mol

IUPAC Name

3-[8-(3-octylthiiran-2-yl)octanoyloxy]propyl 8-(3-octylthiiran-2-yl)octanoate

InChI

InChI=1S/C39H72O4S2/c1-3-5-7-9-13-19-26-34-36(44-34)28-21-15-11-17-23-30-38(40)42-32-25-33-43-39(41)31-24-18-12-16-22-29-37-35(45-37)27-20-14-10-8-6-4-2/h34-37H,3-33H2,1-2H3

InChI Key

CIVGLEHMNZIULS-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCC1C(S1)CCCCCCCC(=O)OCCCOC(=O)CCCCCCCC2C(S2)CCCCCCCC

Origin of Product

United States

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